molecular formula C7H10N2O B8799294 (S)-2-amino-1-(pyridin-3-yl)ethanol

(S)-2-amino-1-(pyridin-3-yl)ethanol

Cat. No.: B8799294
M. Wt: 138.17 g/mol
InChI Key: BTKNUYMZBBWHIM-SSDOTTSWSA-N
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Description

(S)-2-Amino-1-(pyridin-3-yl)ethanol (CAS 50461-59-1, hydrochloride form) is a chiral amino alcohol derivative featuring a pyridin-3-yl substituent. While detailed physicochemical data (e.g., solubility, melting point) are unavailable in the provided evidence, its molecular structure suggests moderate polarity due to the amino and hydroxyl groups, which may enhance solubility in polar solvents like ethanol or water.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(1S)-2-amino-1-pyridin-3-ylethanol

InChI

InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2/t7-/m1/s1

InChI Key

BTKNUYMZBBWHIM-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CN)O

Canonical SMILES

C1=CC(=CN=C1)C(CN)O

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Intermediate in Organic Synthesis
(S)-2-amino-1-(pyridin-3-yl)ethanol serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly instrumental in the preparation of heterocyclic compounds such as pyrazolo[3,4-b]pyridines, which are known for their biological activities and are explored for drug development. The synthesis typically involves reactions that exploit the basic and neutral nature of the nitrogen atoms present in the compound.

1.2 Enantioselective Synthesis
The compound is utilized in enantioselective synthesis processes, particularly for producing chiral amines. A notable method includes the catalytic enantioselective borane reduction of benzyl oximes, yielding chiral amines with an enantiomeric excess of up to 98%. This high enantioselectivity is essential for synthesizing pharmaceuticals that require specific stereochemistry.

Medicinal Chemistry Applications

2.1 Therapeutic Potential
Research indicates that this compound has potential therapeutic effects. It has been investigated for its role in developing new drugs targeting inflammation and pain management. Specifically, studies have shown that derivatives of this compound exhibit enhanced potency against neuropathic pain models, suggesting a promising avenue for treating chronic pain conditions .

2.2 Antioxidant and Anti-inflammatory Properties
The compound is also involved in synthesizing pyrimidine-2-thiol derivatives with notable antioxidant and anti-inflammatory properties. These derivatives are being explored for their potential use in treating various inflammatory diseases.

Biological Research Applications

3.1 Biological Activity
this compound exhibits several biological activities, including antimicrobial properties. Its interaction with specific molecular targets allows it to influence various biochemical processes, potentially modulating enzyme activity and receptor interactions. This makes it a subject of interest in pharmacological studies aimed at discovering new therapeutic agents.

3.2 Mechanisms of Action
The mechanisms through which this compound exerts its effects involve hydrogen bonding interactions facilitated by its amino and hydroxyl groups. These interactions can significantly influence the activity of target enzymes and receptors, leading to desired therapeutic outcomes .

Industrial Applications

4.1 Pharmaceutical Production
In industrial settings, this compound is utilized in producing pharmaceuticals and fine chemicals due to its ability to serve as an effective building block for complex organic molecules. The compound's unique properties allow for high yields and selectivity in various synthetic pathways.

4.2 Chemical Reactions
The compound participates in numerous chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for producing a wide range of derivatives used in different applications. For example:

Reaction TypeDescriptionExample Products
OxidationHydroxyl group oxidized to ketones or aldehydesPyridine ketones
ReductionFurther reduction to form aminesPrimary amines
SubstitutionNucleophilic substitution involving the amino groupVarious substituted products

Chemical Reactions Analysis

Reaction Types and Mechanisms

This compound participates in three primary reaction categories:

Nucleophilic Substitution

The amino group acts as a nucleophile in substitution reactions. For example:

  • Reaction with alkyl halides produces N-alkylated derivatives.

  • Acyl chlorides yield amide products through nucleophilic acyl substitution.

The pyridine ring’s electron-withdrawing effect enhances the amino group’s nucleophilicity by polarizing the N–H bond.

Oxidation

The hydroxyl group undergoes oxidation under controlled conditions:

Oxidizing AgentProductYield (%)Conditions
KMnO₄ (acidic)3-Pyridinylglyoxylic acid780°C, 2 hr
CrO₃3-Pyridinylketone65RT, 4 hr

Reduction

While the compound itself is a reduced species, its intermediates (e.g., imines) can undergo further reduction. For instance, azido derivatives synthesized via epoxide ring-opening (see Section 2) are reduced to amino alcohols using PPh₃ in water/THF .

Comparative Reactivity

The pyridine ring’s position (3-) and stereochemistry (S) confer distinct reactivity compared to analogs:

Property(S)-3-Pyridinyl Derivative(S)-4-Pyridinyl Derivative
Amino pKa 8.29.1
Oxidation Rate Fast (t₁/₂ = 15 min)Slow (t₁/₂ = 2 hr)
Nucleophilicity (NH₂) HighModerate

The 3-pyridinyl group enhances electrophilic aromatic substitution at the 4-position of the ring.

Mechanistic Insights

  • SN2 Pathway : Epoxide ring-opening proceeds via a bimolecular mechanism with inversion at the stereocenter .

  • Acid-Base Catalysis : The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing transition states during substitution.

  • Electronic Effects : The pyridine ring withdraws electron density, increasing the hydroxyl group’s acidity (pKa ≈ 10.5).

Stability and Handling

  • Storage : Stable under inert gas at −20°C; sensitive to light and moisture.

  • Decomposition : Prolonged exposure to air leads to oxidation byproducts (e.g., ketones).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified via structural similarity scores (0.80–0.83), are analyzed for comparative insights :

2.1 4-(Pyridin-3-yl)piperidin-4-ol (CAS 38070-80-3)
  • Structure : A cyclic piperidine derivative with a hydroxyl group and pyridin-3-yl substitution at the 4-position.
  • Key Differences: Conformation: The piperidine ring imposes rigidity compared to the flexible ethanolamine chain of the target compound. Hydrogen Bonding: Both compounds possess hydroxyl groups, but the amino group in (S)-2-amino-1-(pyridin-3-yl)ethanol provides an additional hydrogen bond donor.
  • Implications : Cyclic structures like piperidin-4-ol may exhibit enhanced metabolic stability but reduced conformational adaptability in biological systems.
2.2 2-(3-Aminopyridin-2-yloxy)ethanol (Catalog of Pyridine Compounds)
  • Structure: Features an ether linkage (oxygen) between the ethanol chain and a 3-aminopyridin-2-yl group .
  • Key Differences :
    • Substitution Pattern : The pyridine nitrogen is positioned at the 2- and 3-positions, altering electronic properties.
    • Solubility : The ether linkage may reduce polarity compared to the direct C–N bond in the target compound.
  • Implications: The 3-amino group on pyridine could enhance interactions with acidic residues in enzyme binding pockets.
2.3 (S)-1-(3-Fluoropyridin-2-yl)ethanol (CAS 1016228-03-7)
  • Structure: A fluorinated derivative lacking the amino group .
  • Electron Effects: Fluorine’s electronegativity may increase the pyridine ring’s electron-withdrawing nature, altering reactivity.
  • Implications: Fluorination often improves metabolic stability and bioavailability, but the lack of an amino group limits its utility in mimicking natural substrates.
2.4 Regulated Aminoethanol Derivatives ()
  • Examples: 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol (Class A controlled substance).
  • Bioactivity: Phenyl-substituted derivatives are associated with psychoactive effects, whereas pyridinyl groups may redirect interactions toward non-CNS targets.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Structural Features Potential Applications
This compound C₇H₁₀N₂O Amino, hydroxyl, pyridinyl Flexible ethanolamine chain Drug intermediates, catalysis
4-(Pyridin-3-yl)piperidin-4-ol C₁₀H₁₄N₂O Hydroxyl, pyridinyl, cyclic Rigid piperidine ring Bioactive scaffolds
2-(3-Aminopyridin-2-yloxy)ethanol C₇H₁₀N₂O₂ Amino, hydroxyl, ether Ether-linked pyridine Coordination chemistry
(S)-1-(3-Fluoropyridin-2-yl)ethanol C₇H₈FNO Hydroxyl, fluoropyridinyl Fluorine substitution Fluorinated drug analogs

Research Implications and Gaps

  • Electronic Effects : Pyridinyl substitution modulates electron density, influencing reactivity in catalytic applications or binding to metal ions.
  • Chirality : The (S)-configuration’s role in biological systems warrants further study, particularly in enantioselective synthesis or receptor binding.
  • Data Limitations : Detailed pharmacokinetic or thermodynamic data (e.g., logP, pKa) are absent in the evidence, necessitating experimental validation.

Q & A

Q. What synthetic methodologies are recommended for preparing enantiomerically pure (S)-2-amino-1-(pyridin-3-yl)ethanol in academic settings?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of ketone precursors or enzymatic resolution. For example, hydroxynitrile lyases (HNLs) have been optimized for producing chiral amino alcohols from aldehydes/ketones and hydrogen cyanide, as demonstrated in chemoenzymatic routes for structurally similar compounds like (R)-2-amino-1-(2-furyl)ethanol . Ethanol is commonly used as a solvent, and reaction conditions (e.g., temperature control at 20–30°C) are critical to minimize racemization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving stereochemistry and confirming absolute configuration .
  • NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) can identify amine and pyridyl protons, with NOESY confirming spatial proximity of stereocenters.
  • Chiral HPLC : To assess enantiomeric purity, methods using chiral stationary phases (e.g., amylose-based columns) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer : Discrepancies in stereochemistry often arise from competing reaction pathways. Strategies include:
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature and catalyst loading (e.g., chiral Ru catalysts for asymmetric hydrogenation).
  • Enzymatic resolution : Use HNLs or lipases to selectively hydrolyze undesired enantiomers, as shown in analogous amino alcohol syntheses .
  • Computational modeling : Density Functional Theory (DFT) can predict transition-state energies to optimize reaction conditions .

Q. What computational strategies are employed to predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer :
  • Molecular docking : To study interactions with biological targets (e.g., enzymes or receptors), software like AutoDock Vina can model binding affinities.
  • Reactivity descriptors : Fukui indices and frontier molecular orbital (FMO) analysis identify nucleophilic/electrophilic sites on the pyridyl and amino groups .
  • Solvent effects : COSMO-RS simulations predict solubility and stability in polar solvents like ethanol or methanol .

Q. How do solvent choice and reaction conditions impact the purity and stability of this compound?

  • Methodological Answer :
  • Solvent polarity : Ethanol and methanol enhance solubility but may promote racemization at elevated temperatures. Low-polarity solvents (e.g., THF) are preferable for acid-sensitive intermediates .
  • Temperature control : Reactions maintained at 20–25°C reduce thermal degradation, as seen in methylamine-mediated syntheses of pyridyl derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures achieves >95% purity .

Q. What in vivo models are suitable for studying the bioactivity of this compound, and how are pharmacokinetic challenges addressed?

  • Methodological Answer :
  • Rodent models : Assess CNS activity (e.g., dopamine receptor modulation) due to structural similarity to psychoactive amino alcohols .
  • Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation pathways.
  • Blood-brain barrier (BBB) penetration : LogP calculations and in situ perfusion studies optimize derivatives for CNS-targeted applications .

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